5-Bromo-3-fluoroquinoline

Vue d'ensemble

Description

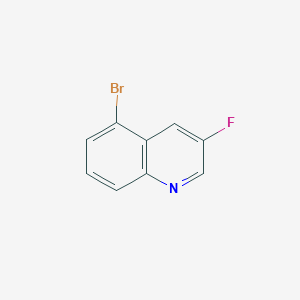

5-Bromo-3-fluoroquinoline is a heterocyclic aromatic compound with the molecular formula C9H5BrFN. It is a derivative of quinoline, which is a fundamental structure in many biologically active compounds.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-fluoroquinoline typically involves halogenation reactions. One common method is the bromination of 3-fluoroquinoline using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 5-Bromo-3-fluoroquinoline undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.

Cross-Coupling Reactions: Palladium catalysts, boronic acids, or alkenes in the presence of bases like potassium carbonate or sodium hydroxide.

Major Products Formed:

- Substituted quinolines with various functional groups.

- Biaryl compounds through cross-coupling reactions .

Applications De Recherche Scientifique

Scientific Research Applications

1. Medicinal Chemistry

- Antibacterial Activity: 5-Bromo-3-fluoroquinoline acts as a building block for synthesizing potential antibacterial agents. It primarily targets bacterial enzymes such as DNA gyrase and topoisomerase IV, inhibiting DNA replication and leading to cell death. Studies have shown that it exhibits significant antimicrobial efficacy against various bacterial strains, with inhibition zones ranging from 20 mm to 25 mm.

- Anticancer Properties: The compound has demonstrated cytotoxic effects on cancer cell lines like MCF-7 and A549, with IC50 values between 10 mM and 22 mM. Its mechanism involves inducing apoptosis through mitochondrial disruption and caspase activation.

2. Biological Research

- Enzyme Inhibition Studies: this compound is utilized to study enzyme interactions, particularly in understanding bacterial survival mechanisms. Its halogen substituents enhance binding affinity to enzyme active sites, facilitating research into enzyme inhibition.

- Cellular Mechanisms: The compound influences cellular processes by modulating gene expression related to cell cycle regulation, thereby inhibiting cell proliferation.

3. Material Science

- Organic Semiconductors: The unique electronic properties of this compound make it suitable for developing organic semiconductors and light-emitting diodes (LEDs). Its application in material science highlights its versatility beyond biological applications.

Case Studies

Antimicrobial Efficacy:

A study evaluated the compound's antimicrobial properties against several bacterial strains, demonstrating significant inhibition comparable to standard treatments.

Cytotoxicity in Cancer Cells:

In vitro studies on various cancer cell lines revealed substantial cytotoxicity, indicating its potential as an anticancer agent.

Enzyme Interaction Studies:

Research focusing on enzyme inhibition showed effective inhibition of critical bacterial enzymes due to enhanced binding properties from halogen substituents.

Mécanisme D'action

The mechanism of action of 5-Bromo-3-fluoroquinoline depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or modulating receptors involved in disease pathways. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its molecular targets .

Comparaison Avec Des Composés Similaires

5-Bromoquinoline: Lacks the fluorine atom, which may result in different reactivity and biological activity.

3-Fluoroquinoline:

5,7-Dibromoquinoline: Contains an additional bromine atom, which can further alter its reactivity and uses.

Uniqueness: 5-Bromo-3-fluoroquinoline is unique due to the presence of both bromine and fluorine atoms, which confer distinct electronic and steric properties. These features make it a versatile intermediate in organic synthesis and a valuable compound in various research fields .

Activité Biologique

5-Bromo-3-fluoroquinoline is a compound that has garnered attention in the field of medicinal chemistry due to its significant biological activity, particularly its antibacterial and potential anticancer properties. This article delves into the mechanisms of action, pharmacological effects, and various applications of this compound, supported by relevant data and case studies.

Target Enzymes

this compound primarily targets two bacterial enzymes: DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication and transcription. The compound forms complexes with these enzymes, disrupting the normal processes of DNA replication, which ultimately leads to cell death in bacteria.

Biochemical Interactions

The compound exhibits a strong affinity for binding to the active sites of these enzymes, inhibiting their function. This inhibition results in the accumulation of DNA breaks, which is detrimental to bacterial survival. Additionally, this compound has been shown to induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspase enzymes .

Pharmacological Properties

Antibacterial Activity

Research indicates that this compound demonstrates potent antibacterial activity against various strains of both Gram-positive and Gram-negative bacteria. Its efficacy is comparable to other fluoroquinolones, making it a valuable candidate for further development in treating resistant bacterial infections .

Comparative Efficacy Table

| Compound | Gram-Positive Activity | Gram-Negative Activity | Reference |

|---|---|---|---|

| This compound | High | Moderate | |

| Ciprofloxacin | High | High | |

| Levofloxacin | Moderate | High |

Case Studies

In Vitro Studies

A series of studies have evaluated the antibacterial potency of this compound against various microbial strains. One notable study demonstrated that the compound exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, highlighting its potential as a therapeutic agent in combating resistant infections .

In Vivo Studies

In vivo assessments have shown that this compound maintains its efficacy when administered systemically. Animal models treated with this compound displayed reduced bacterial load and improved survival rates compared to untreated controls .

Cellular Effects

This compound influences cellular processes significantly. It modulates gene expression related to cell cycle regulation, inhibiting cell proliferation. Furthermore, it alters cellular metabolism by affecting key signaling pathways .

Chemical Reactions

The compound undergoes several chemical reactions that enhance its utility in medicinal chemistry:

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

- Cross-Coupling Reactions: It participates in reactions like Suzuki-Miyaura coupling to form carbon-carbon bonds.

- Oxidation/Reduction: The compound can be modified through redox reactions to create derivatives with varied biological activities.

Applications in Research

This compound serves as a building block in medicinal chemistry for developing new pharmaceuticals with enhanced antibacterial, antiviral, and anticancer properties. Its unique chemical structure also makes it suitable for applications in material science, such as organic semiconductors .

Propriétés

IUPAC Name |

5-bromo-3-fluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFN/c10-8-2-1-3-9-7(8)4-6(11)5-12-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDWPSSWYBURXPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=N2)F)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801309750 | |

| Record name | Quinoline, 5-bromo-3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801309750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1416440-63-5 | |

| Record name | Quinoline, 5-bromo-3-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1416440-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoline, 5-bromo-3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801309750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.